Journal Name:Journal of Materials Chemistry A
Journal ISSN:2050-7488
IF:14.511
Journal Website:http://www.rsc.org/journals-books-databases/about-journals/journal-of-materials-chemistry-a/
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:2505
Publishing Cycle:
OA or Not:Not
Hydrogen bond-dominated polybenzimidazole semi-interpenetrating network membranes for alkaline water electrolysis†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05159E
Polybenzimidazole (PBI) membranes are considered promising for the energy field, but are restricted by their unsatisfactory ionic conductivity. Thermoplastic phenolic resins (TPPRs) bearing abundant hydroxyl polar groups can contribute to the ionic transport of the PBI membranes. Herein, the interaction of PBI with TPPR introduced abundant hydrogen bonds, forming a hydrogen-bond dominated PBI/TPPR membrane with multiple ion channels to facilitate OH– transport. Moreover, C-PBI/TPPR semi-interpenetrating network (C-PBI/TPPR-sIPNs) membranes with multi-anchored sites were obtained by further cross-linking, which improved the stability. Molecular dynamics (MD) and density functional theory (DFT) simulations further confirmed that the hydrogen bonds between PBI and TPPR resulted in the formation of multiple ion transport channels in the membrane, strengthening the vehicle and Grotthuss transport mechanisms. As a result, the hydroxide ion conductivity of the novel membrane increased by approximately 2 times, and the membrane exhibited good durability. More importantly, these novel membranes were successfully applied in alkaline water electrolysis. This study will inspire further investigations on the binding mode and ion transport mechanism of PBI with other hydroxyl-containing species.
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Constructing carbon nanotube-optimized hollow Ti3C2 MXene hierarchical conductive networks for robust lithium–sulfur batteries†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04677J
Constructing a hierarchical 3D conductive network structure as the sulfur host is an effective attempt to mitigate the polysulfide (LiPS) shuttle and expedite the reaction kinetics in lithium–sulfur batteries (LSBs). In this research, 3D hollow Ti3C2 MXene spheres have been synthesized by the template method, with 1D carbon nanotubes (CNTs) grown in situ on their surface (Ti3C2@N-CNTs). The hollow Ti3C2 spheres avoid self-stacking thus exposing more active sites, while the 1D CNTs form an interconnected conductive network. The synergistic effect enhances the adsorption and catalytic conversion of LiPSs and simultaneously facilitates rapid ion diffusion and electron transfer. With these advantages, the LSBs constructed from Ti3C2@N-CNTs exhibit a satisfactory initial discharge capacity of 1214 mA h g−1 at 0.2C, as well as the average capacity decay rate per cycle is only 0.015% after 1000 cycles at 1C. Furthermore, an areal capacity of 4.3 mA h cm−2 can be achieved at a higher sulfur loading of 4.8 mg cm−2.
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3D-printed palladium/activated carbon-based catalysts for the dehydrogenation of formic acid as a hydrogen carrier†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05644A
The development of structured catalyst supports to promote chemical process intensification is of great interest, and porous activated carbon (AC) is an excellent material to overcome this challenge. In addition, the current increasing hydrogen demand and its limitations in terms of transportation and storage require the development of novel approaches for the application of hydrogen. In this study, highly porous and robust 3D-printed patterned AC-based architectures were additive manufactured using the direct ink writing technology. Different AC inks containing a boehmite gel with no organic additives were rheologically characterized to select the most suitable ink for building AC supports, which were thermally treated to promote solid–solid contacts and increase their robustness (strength of ∼0.5 MPa) while maintaining a high porosity (86%). Subsequently, the AC supports were impregnated with a 5 wt% palladium (Pd) precursor to develop a 3D Pd/AC catalyst, which could generate hydrogen via the dehydrogenation of formic acid (FA), a very promising liquid organic hydrogen carrier, in a fixed-bed reactor. These 3D catalysts produced CO-free hydrogen from FA under ambient conditions with an FA conversion of 81% and hydrogen flow rate of 6 mL min−1. Furthermore, the long-term experiments in continuous mode operation showcased their good catalytic stability and recyclability. These results demonstrate that 3D Pd/AC catalysts exhibit a great potential to develop a new technology using FA as hydrogen carrier.
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Ostwald ripening mechanism-derived MnOOH induces lattice oxygen escape for efficient aqueous MnO2–Zn batteries†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05364D
Aqueous rechargeable MnO2–Zn batteries have attracted much attention in recent years due to their high security, low cost and environmentally friendly nature. Nevertheless, the practical application of MnO2 cathode materials is limited by the slow reaction kinetics during cycling and the poor cycle life caused by the disproportionation reaction of Mn. Here, we innovatively prepared MnOOH intermediates via the Ostwald ripening mechanism, followed by thermal treatment to induce lattice oxygen escape to finally obtain oxygen-defect-rich β-MnO2(Od) nanorods. First-principles calculations have shown that the oxygen defects can serve as p-type dopants to yield better electrical conductivity and enhance the adsorption capability of β-MnO2 for protons. The tested Zn//β-MnO2(Od) batteries demonstrated an impressive specific capacity of 330.9 mA h g−1 at 100 mA g−1. After 800 charge–discharge cycles at 1 A g−1, they maintained a capacity of 171 mA h g−1 with a capacity retention rate of 88.9%. This work offers fascinating prospects for the creation of MnO2 with oxygen-defects and provides distinct insights towards achieving high efficiency, more productive aqueous zinc ion batteries.
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A dual-mode foam sensor employing Ti3C2Tx/In2O3 composites for NH3 detection with memory function and body movement monitoring for kidney disease diagnosis†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05670H
Research on non-invasive nephropathy testing has been a prominent area of interest both domestically and internationally. However, the conventional NH3 measurement using gas sensors is distorted by other exhaled components, compromising assessment precision. In this study, a bi-functional sensing platform based on Ti3C2Tx/In2O3 nanocomposites modified TPU foam sensor was constructed to realize the detection of gas and motion bio-signals of kidney diseases. By combining surface-functionalized In2O3 nanotubes with Ti3C2Tx nanoflakes, the achieved nanocomposites showed a strong synergistic effect and structural stability. In addition, by depositing Ti3C2Tx/In2O3 nanocomposites onto the TPU foam substrate, the detection of multiple external stimuli with non-interfering in a flexible and room temperature way can be achieved. The developed Ti3C2Tx/In2O3 foam sensor exhibits the capability to detect NH3 gas as low as 1 ppm with memory function, demonstrating its excellent practical utility in complex exhaled environments. Moreover, the sensor displays a remarkable ability to accurately interpret human motion signals, including leg flexion and extension. The Ti3C2Tx/In2O3 foam sensor was successfully deployed for the comprehensive monitoring of abnormal physiological signals in patients with kidney disease, encompassing simulated NH3 exhalation patterns, and limb flexion–extension signals. This study introduces some ideas to develop a multifunctional sensing platform for disease diagnosis in a non-invasive way.
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Study of the effect of uranium recovery at Hap/Fe2O3 composite and Fe2O3 interfaces on the parameters of the electrical double layer
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA03890D
The electric double layer (edl) in the physicochemistry of colloids and electrochemistry is a term for a model of a structure appearing at the interface of two phases. The electrical double layer is of fundamental importance in the description of complex and common structures of matter. It is the reason for the stability of many colloidal systems. The aim of the study was to compare the experimental parameters characterizing the edl at Hap/Fe2O3 composite/electrolyte and Fe2O3/electrolyte interfaces in the presence of uranium ions and to compare the adsorption mechanisms. Hydroxyapatite itself is a well-known material used in many fields, including adsorption, medicine, and catalysis. However, additional modifications have provided it with additional beneficial features, such as low price, biodegradability, reactivity and stability, which can broaden the horizon of its applications. Iron oxide as a modifying agent gives the composite primarily magnetic properties that accelerate and facilitate its recovery from aqueous solutions. The paper presents the results of SEM, XRD, and XPS analyses and porosity measurement, as well as measurements of the surface charge density and zeta potential. Experiments confirmed the effectiveness of the synthesis process. In addition, the tests showed that the composite is characterized by a well-developed specific surface with a porous structure. The presence of uranium ions affects the experimentally determined parameters of the electrical double layer, such as: surface charge density and zeta potential. Uranium adsorption turned out to be a successful process, which confirms the possibility of using this material as an adsorbent. The structure of the adsorption layer formed on the synthetic composite and Fe2O3 surface changes significantly compared to the system with additionally present U(VI) ions. The adsorption of U(VI) ions causes a decrease in surface charge density and a decrease in zeta potential. Moreover, the adsorption of uranium resulted in the formation of a monolayer on the surface of Fe2O3 and Hap/Fe2O3 samples. However, the mechanism of the process is complex, meaning that adsorption can be physical as well as chemical. In addition, it should also be emphasized that uranium is a potentially toxic pollutant mainly associated with the nuclear industry. Therefore, there is a need to develop methods for its quick and safe removal from the environment.
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Enhancing energy extraction from water microdroplets through synergistic electrokinetic and galvanic effects†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04394K
Water-evaporation generators fabricated from carbon black are an emerging approach for autonomous power generation, but they generally suffer from low power density. Here, our work introduces an efficient water-evaporation generator with high output power density and subsequently demonstrates its application for fabricating a self-powered device to power electronic devices. Our WEG design comprises two important components: (1) cotton fabric loaded with Ketjen carbon black to form a Ketjen carbon black/cotton fabric composite as the electroactive layer and (2) iron metal electrodes to impart galvanic effects for enhanced power generation. When using deionized water as an energy feedstock (25 °C; 50% RH), the optimized WEG produces a high maximum open-circuit voltage of 640 mV, short-circuit current of 140 μA, and power density of 250 μW g−1. Notably, the use of concentrated saline (13.5 wt% NaCl) instead of deionized water drastically boosts electrical outputs to 1 V, 0.6 mA, and 1.75 mW g−1, respectively, amounting to a total output energy of 659.4 kJ m−2 L−1. The superior performance of the WEG is attributed to the enhanced electrokinetic effects of Ketjen carbon black and effective integration with the galvanic effects from the iron electrode, thereby achieving remarkable electrical outputs that surpass those of existing generator designs by two orders of magnitude. These electrical outputs can be efficiently utilized to power personal electronic devices. More importantly, our article further showcases a combination of a typical generator with a water sponge to create an integrated, multifunctional smart bracelet for the real-time monitoring of human pulse information using an aqueous solution as a viable energy feedstock. Our work opens up vast opportunities for the production of green energy and the development of diverse applications in the field of wearable technology.
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Two-dimensional nickel cyano-bridged coordination polymer thermally derived potent electrocatalysts for alkaline hydrogen evolution reaction†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04511K
Because of its sustainability and cleanliness, hydrogen has recently been a research focus as a potential fuel. One promising way to produce hydrogen is water electrolysis in an alkaline solution. However, this process requires much energy to split the H–OH bond and transfer multiple electrons/protons. To overcome this challenge, catalytic electrodes have been developed to reduce the energy needed and maintain sustainable water electrolysis. This study explores the potential of utilizing a two-dimensional nickel-based cyanide coordination polymer (2D Ni-CP) precursor to synthesize effective Ni-based inorganic nanostructured electrodes. Various types of electrodes, including Ni-O, Ni-S, Ni-Se, and Ni-P, are synthesized through direct thermal treatment of the coordination polymer. The performance of the as-prepared materials in the hydrogen evolution process (HER) in an alkaline medium is examined. Ni-P demonstrates the most promising HER performance with an overpotential of 266 mV at 10 mA cm−2 and a Tafel slope of 186 mV dec−1. These results are compared to those of the benchmark expensive and scarce Pt/C-40% catalyst (38 mV and 48 mV dec−1) examined under identical conditions. Additionally, Ni-P shows outstanding HER durability over four days, as reflected by chronopotentiometry measurements.
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Ultra-high dispersion of Ni-based OER catalysts on graphene 3D networks enhances the in situ Fe3+ catalytic activation†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04481E
Hydrogen as an energy carrier plays a significant role in tackling energy transition challenges. Its production via water electrolysis can be powered by renewable sources of energy and it has been identified as the key to a secure and sustainable energy system. Therefore, the development of efficient and abundant electrocatalysts is very important to realize the required large-scale production. In this context, transition metals have been postulated as promising alternatives to noble metal oxides for water splitting in alkaline media. The efficient incorporation of these metals into supports can improve their distribution and particle size control, making carbon supports an ideal choice due to their high conductivity and electrochemical stability. In this work, reduced graphene oxide 3D aerogels doped with very low concentrations of nickel were prepared by freeze-casting. A fully water-based approach that enables an outstanding integration of nickel hydroxide precursor in a colloidal graphene oxide (GO) aqueous suspension was developed. The as-prepared Ni/graphene 3D networks were extensively characterized showing a low loading of nickel (<10 wt%), and ultradispersed, and nanosized Ni-based particles (15–40 nm). Electrochemical experiments show that Ni/graphene 3D networks exhibit very good catalytic properties towards the oxygen evolution reaction (OER) and outstanding Fe-ion activation from the impurities present in the alkaline (KOH 1 M) electrolyte media. Previous studies have shown that Fe incorporation can increase two-fold the activity of Ni-based electrocatalysts. In contrast, the ultradispersed Ni/graphene hybrid prepared here exhibits an impressive over ten-fold performance increase, highlighting the remarkable influence of Fe in these materials. The high-dispersion and surface availability of Ni species promotes the in situ formation of highly active Ni–Fe oxyhydroxide on the surface of the catalysts.
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Boosting photoelectrochemical water oxidation by sandwiching gold nanoparticles between BiVO4 and NiFeOOH†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05483G
BiVO4 is one of the promising photoanodes for water oxidation, while its efficiency is much lower than the theoretical value because of the rapid recombination rate and low activity for the oxygen evolution reaction (OER). Herein, a BiVO4/Au/NiFeOOH sandwich structure is constructed for enhanced PEC water oxidation. In comparison with BiVO4/NiFeOOH, the incorporation of Au nanoparticles (NPs) can further enhance the PEC performance toward water oxidation. The BiVO4/Au/NiFeOOH photoanode exhibits a photocurrent density of 5.3 mA cm−2 at 1.23 V, which is 3.47 times that of BiVO4. Systematic experimental and theoretical studies indicate that Au NPs enhance the PEC water oxidation through the generation of hot holes through an interband transition, improving the photocarrier separation, and enhancing the water oxidation activity of NiFeOOH. This work not only provides a new way for the fabrication of highly efficient photoanodes for water oxidation, but also deepens the understanding of the role of Au NPs in promoting PEC water splitting.
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Understanding the complex electronic structure of Mg3Sb2 and the effect of alloying through first-principles tight-binding models†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04192A
Understanding the electronic origin of good thermoelectric (TE) transport properties is a crucial step to design and discover new TE materials. Mg3Sb2 is an intensely researched thermoelectric material, the high TE performance of which comes from six-fold degenerate conduction band minimum at low symmetry k points, leading simultaneously to a high Seebeck coefficient and a good carrier mobility. Furthermore, upon alloying, its low-lying conduction band structure changes, which improves or deteriorates the TE transport properties. Although extensively studied experimentally, the electronic origin of these changes is not well understood. Based on the first-principles derived Wannier function tight-binding analysis of both pristine Mg3Sb2 and its Bi/Ca alloyed derivatives, we reveal that the simple Mg s–Sb p orbital interactions are not adequate and sufficient to describe the electronic structure of Mg3Sb2. Inclusion of both higher energy Mg p orbitals and lower energy Sb s orbitals is demonstrated to be important to understand the shape of the lowest conduction band and its change upon alloying. The systematic chemical understanding developed in this work could enable us to better control the conduction band dispersion by manipulating chemical interactions in Mg3Sb2.
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A low cost Zn2+/I− redox active electrolyte for a high energy and long cycle-life zinc hybrid battery–capacitor†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA03912A
The limited capacities and energy densities in zinc hybrid capacitors are due to the cathode materials and electrolytes that should be further improved to satisfy large-scale applications. To overcome this challenge, in this study, an aqueous zinc hybrid battery–capacitor (AZHBC) using low cost/concentration KI redox additive-added aqueous ZnSO4 as the electrolyte, Zn metal as the anode, and heteroatom-containing porous carbon (PC) derived from gelatin bio-polymer as the cathode material is developed. The AZHBC configured as Zn//ZnSO4 + KI//PC exhibited a high capacity of 399 mA h gC−1 and a high energy density of 479.1 W h kg−1 in the voltage range of 0.2–1.8 V, which were higher than those of the high-cost ZnI2 additive-containing Zn//ZnSO4 + ZnI2//PC AZHBC, respectively. This result can be attributed to the role of the KI additive, which enhances polyiodide redox reactions (3I−/I3−, 2I−/I2 and 2I3−/3I2) at the interfacial surface of the PC electrode, and the enhanced faradaic reaction. Additionally, 1 M ZnSO4 + 0.08 M KI is identified as the optimal electrolyte concentration as it exhibited the best performance (high capacity retention (∼94.5%) after 6000 prolonged cycles). The strategy proposed in this correlation study will provide insight into the exploration of suitable and best redox additives for high-energy low-cost redox active-AZHBCs.
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Emerging disorder in Gd2(Ti1−xZrx)2O7 pyrochlores matrices for radioactive waste disposal: symmetry lowering versus defect clustering†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04847K
Pyrochlore compositions in the Gd2(Ti1−xZrx)2O7 solid solution have gained attention in the field of radioactive waste forms because they are capable of withstanding high doses of ion irradiation without becoming amorphous, as the Zr-content increases. The purpose of this study was to explore the structure of Gd2(Ti1−xZrx)2O7 compounds at various length scales using Synchrotron High-Resolution X-ray Powder Diffraction (HR-XRPD), Pair Distribution Function (PDF) analysis, and Raman spectroscopy. Through Rietveld analysis of HR-XRPD patterns, it was determined that substituting Ti with Zr in the Gd2Ti2O7 compound results in the gradual formation of Anti-Frenkel (AFr) Oxygen defects and, for xZr ≥ 0.75, in slight cation A/B site disordering, while still maintaining the same average pyrochlore structure. Raman spectroscopy shows a marked change in the spectra for xZr ≥ 0.50, with a general broadening of the bands and the emergence of new spectral features, indicating an increase in static disorder and some symmetry breaks at shorter length scales. This outcome was confirmed by PDF modelling in the low r region. Two alternative models were proposed to map the disorder: (i) a Pmma weberite-type structure, which suitable fits the PDFs in the Zr-rich part of the phase diagram only up to r ≈ 8 Å; (ii) a disordered pyrochlore structure containing Anti-Frenkel (AFr) pairs in the form of extended clusters as generated by DFT calculations. The short r range of applicability of the weberite-type model and the computed energy values tip the balance in favor of the AFr clusters.
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Back cover
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA90248J
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Inside back cover
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA90247A
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Contradictory role of reactive oxygen species in dissolution-dependent activity of Pb-based anodes in acidic electrooxidation†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05548E
The dilemma of activity and stability limits the application of metal-based anodes in electrooxidation, especially in concentrated acid media, and thus causes the emission of hazardous wastewater and waste. Herein, a strong correlation is first reported between activity and Pb2+ dissolution of Pb-based anodes in acidic-electrooxidation. This complex relationship lies in the contradictory role of reactive oxygen species (ROS, SO4−* and OH*). Although the evolution of ROS is a crucial step for Pb passivation and oxygen evolution, the elimination of ROS results in exposure and dissolution of Pb2+. Moreover, oxygen evolution is hindered due to the mismatch of ROS energy bonding. Based on these discoveries, a simple, competitive and sustainable strategy is proposed for changing the ROS evolution environment by precoating MnO2 on Pb-based anodes. Pb-based MnO2 anodes (PMAs) with different ROS evolution environments present ultra-low Pb2+ dissolution (reduced by ∼95%) and enhanced oxygen evolution performance because of the uniform energy bonding distribution. These findings have conclusively confirmed ROS behaviour control as the criterion for alleviating dissolution-dependent activity of metal-based anodes for extensive electrooxidation.
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Correction: Nickel carbonate (Ni2(CO3)3) as an electrocatalyst and photo-electrocatalyst for methanol electro-oxidation
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA90234J
Correction for ‘Nickel carbonate (Ni2(CO3)3) as an electrocatalyst and photo-electrocatalyst for methanol electro-oxidation’ by Iranna Udachyan et al., J. Mater. Chem. A, 2023, 11, 17769–17778, https://doi.org/10.1039/D3TA02713A.
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Impact of side-chain deuteration on the molecular stacking and photovoltaic performance of non-fullerene acceptors†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04761J
The deuterium isotope effect plays a profound role in revealing the kinetics and mechanisms of organic reactions, as well as the hole/electron transport behaviors of semiconductors, yet the application of the deuterium isotope effect in organic solar cells has not been fully explored due to the challenging nature of synthesis. Here, we aim at addressing this conundrum by designing and synthesizing two asymmetric non-fullerene acceptors, BTP-POE-H and BTP-POE-D. Particularly, the effect of deuterium isotope effects on their optoelectronic properties and photovoltaic properties was investigated. Attractively, a higher power conversion efficiency (PCE) of 16.5% and an impressive fill factor of 78% were achieved for the deuterated acceptor BTP-POE-D compared to the control BTP-POE-H under the same conditions. The high fill factor of BTP-POE-D based devices can be attributed to their higher and more balanced charge transport, weaker bimolecular recombination, more ordered molecular stacking and suitable length scale of phase separation, as revealed by grazing incidence X-ray diffraction and transmission electron microscopy measurements. These results not only advance our understanding of the structure–performance relationships of deuterium-substituted acceptors, but also provide a new avenue to design high-performance nonfullerene acceptors.
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Enhancing photocatalytic CO2 reduction to formate through one-pot self-assembly of a semiartificial cell†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04556K
Enzymatic CO2 conversion by photocatalysis that mimics natural photosystems offers an eco-friendly method for transforming CO2 into valuable chemicals or fuels at a low cost. However, the primary challenge in artificial enzymatic conversion arises from the high energy loss caused by low electron transfer efficiency and the instability of enzymes due to the incompatibility between enzyme catalysts and photocatalysts. Integrating natural enzymes, photoharvesting component and electron mediators to build a semiartificial photosynthetic cell surpasses the natural photosynthetic system in terms of simplicity, directed charge transfer, altered enzyme conformation and light utilization efficiency. Herein, a semiartificial cell is constructed by co-assembly of photoantennas and enzymes on stacked nanorods within microspheres. The microspheres, formed through L-cystine self-assembly with excellent biocompatibility, facilitates the alteration of FDH to a conformation with an open active site cleft, exposing more active sites. The electron mediator (1-ethylamino-4,4′-bipyridine) is connected to meso-tetra(4-carboxyphenyl) porphyrin via an amide bond to enhance electron transport efficiency. By leveraging these attributes, formate production reaches 1.24 mmol gcat−1, and the semiartificial cell exhibits long-term durability.
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High-throughput computational discovery of 3218 ultralow thermal conductivity and dynamically stable materials by dual machine learning models†
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04874H
Materials with ultralow lattice thermal conductivity (LTC) continue to be of great interest for technologically important applications such as thermal insulators and thermoelectrics. We report an efficient workflow combining high-throughput density functional theory (DFT) computing and two different types of machine learning (ML) models for fast and accurately screening ultralow LTC from large-scale inorganic crystals. Firstly, we train seven classification ML models on 8077 data obtained from high-throughput full DFT calculations to classify 50 574 structures into positive and negative dispersions, among which 22 899 structures are dynamically stable. Secondly, with 4041 high quality LTC data, we train three graph neural network prediction models to predict LTC. The LTC ML models are verified on 359 randomly selected structures. Our ML model successfully predicted 90% of 359 structures to possess ultralow LTC (less than 1 W m−1 K−1). An additional 3218 structures with ultralow LTC are also predicted and provided. With further analysis of the correlation between LTC and material features, we identify two excellent material descriptors, that can be evaluated with low computational cost for efficient screening of ultralow LTC: the large P3 parameter which represents a large number of three-phonon scattering channels and the large thermal mean squared displacement which reflects the soft phonon modes in the lattice usually resulting in strong phonon anharmonicity. Our workflow integrating dual ML models offers a new route to accelerate the discovery of novel dynamically stable materials with a high success rate for predicting effective lattice thermal conductivity.
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29174
SCI Journal Division of the Chinese Academy of Sciences
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工程技术1区 CHEMISTRY, PHYSICAL 物理化学2区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
8.90 99 Science Citation Index Science Citation Index Expanded Not
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